1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis.
Biochemical and physiological effects:
1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the levels of cholesterol and triglycerides in the blood, which may have beneficial effects on cardiovascular health. It has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine in lab experiments is its high potency and specificity for certain enzymes. This makes it a valuable tool for studying the biological processes in which these enzymes are involved. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine. One area of research is the development of more potent and selective inhibitors of the enzymes targeted by this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Scientific Research Applications
1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, it has been studied as a potential inhibitor of enzymes involved in the biosynthesis of cholesterol and fatty acids.
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-14-5-3-4-6-15(14)12-19-7-9-20(10-8-19)23(21,22)16-11-17-18(2)13-16/h3-6,11,13H,7-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYPCKYBHMIDFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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